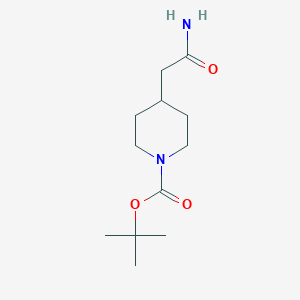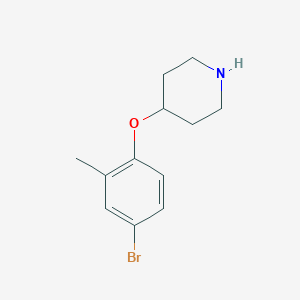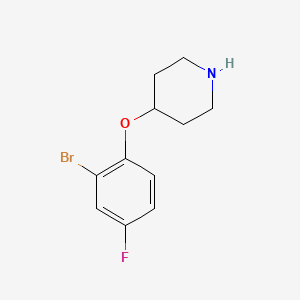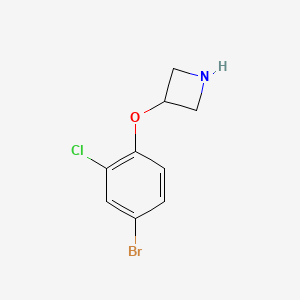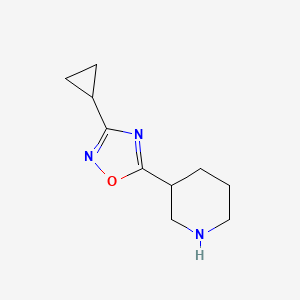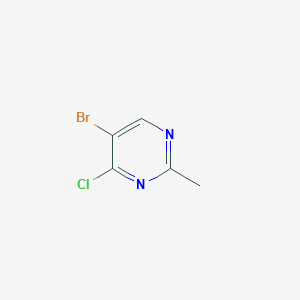![molecular formula C6H4BrN3 B1292828 2-bromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 875781-43-4](/img/structure/B1292828.png)
2-bromo-5H-pyrrolo[2,3-b]pyrazine
Vue d'ensemble
Description
2-bromo-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 .
Synthesis Analysis
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine involves the addition of a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine to a stirred suspension of NaH in anhydrous DMF .Molecular Structure Analysis
The molecular structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is represented by the linear formula C6H4BrN3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-bromo-5H-pyrrolo[2,3-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives, which include 2-bromo-5H-pyrrolo[2,3-b]pyrazine, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
2-bromo-5H-pyrrolo[2,3-b]pyrazine is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Kinase Inhibition
2-bromo-5H-pyrrolo[2,3-b]pyrazine: derivatives have shown significant activity in kinase inhibition . Kinases are enzymes that play a crucial role in signal transduction and the regulation of cellular activities. The inhibition of specific kinases is a therapeutic strategy in treating diseases like cancer, where abnormal kinase activity is often observed.
Antimicrobial Activity
The pyrrolopyrazine scaffold, which includes 2-bromo-5H-pyrrolo[2,3-b]pyrazine , has been associated with antibacterial and antifungal activities . This makes it a valuable compound for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.
Optoelectronic Materials
Derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine have been investigated for their optical and thermal properties, making them promising candidates for use in organic optoelectronic materials . These materials are crucial for constructing devices like field-effect transistors, light-emitting diodes, and photovoltaic cells.
Drug Discovery
The structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is an attractive scaffold for drug discovery research due to its nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This structural feature is beneficial in the synthesis of compounds with potential therapeutic effects.
FGFR Kinase Inhibitors
A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been discovered as potent FGFR kinase inhibitors . FGFR kinases are involved in various biological processes, including cell growth and differentiation. Inhibitors targeting FGFR kinases can be potential treatments for diseases caused by aberrant FGFR activity.
Agricultural Chemicals
The development of pyrrolopyrazine derivatives, including 2-bromo-5H-pyrrolo[2,3-b]pyrazine , is also relevant in agriculture . These compounds can be used to create pesticides or herbicides, contributing to the protection of crops and the enhancement of agricultural productivity.
Safety and Hazards
The safety information for 2-bromo-5H-pyrrolo[2,3-b]pyrazine includes several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is the fibroblast growth factor receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .
Mode of Action
2-bromo-5H-pyrrolo[2,3-b]pyrazine interacts with FGFR by forming an essential hydrogen bond with the FGFR1 hinge through the nitrogen atom in the pyrazine ring . This interaction leads to the inhibition of FGFR kinase .
Biochemical Pathways
The inhibition of FGFR kinase by 2-bromo-5H-pyrrolo[2,3-b]pyrazine affects the FGFR signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis . The downstream effects of this inhibition are yet to be fully understood .
Pharmacokinetics
Compound 13, a derivative of 2-bromo-5h-pyrrolo[2,3-b]pyrazine, has shown high selectivity and good metabolic characteristics , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of 2-bromo-5H-pyrrolo[2,3-b]pyrazine’s action primarily involve the inhibition of FGFR kinase . This inhibition can potentially lead to the suppression of cancer cell proliferation and angiogenesis .
Action Environment
The action, efficacy, and stability of 2-bromo-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at 2-8°C
Propriétés
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKMLXBEBKGQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648618 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
CAS RN |
875781-43-4 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

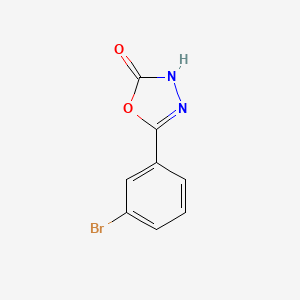

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
